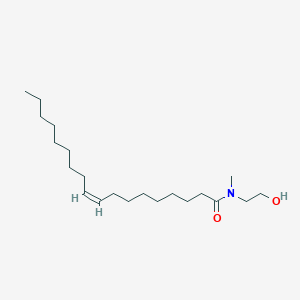

N-methyl-N-(2-hydroxyethyl)oleamide

Description

Properties

CAS No. |

35627-93-1 |

|---|---|

Molecular Formula |

C21H41NO2 |

Molecular Weight |

339.6 g/mol |

IUPAC Name |

(Z)-N-(2-hydroxyethyl)-N-methyloctadec-9-enamide |

InChI |

InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22(2)19-20-23/h10-11,23H,3-9,12-20H2,1-2H3/b11-10- |

InChI Key |

CZWLTVDAEFVSGP-KHPPLWFESA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CCO |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N(C)CCO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Methyl N 2 Hydroxyethyl Oleamide

Strategies for the Chemical Synthesis of N-Substituted Oleamides

The creation of N-substituted oleamides, including N-methyl-N-(2-hydroxyethyl)oleamide, involves several established chemical techniques. These methods primarily focus on forming an amide bond between oleic acid or its derivatives and a substituted amine.

Amidation Reactions Incorporating Substituted Ethanolamines

A primary route for synthesizing N-substituted oleamides is through the direct reaction of oleic acid with a substituted ethanolamine (B43304). lp.edu.ua In the case of this compound, this involves the reaction of oleic acid with N-methylethanolamine. nih.gov This amidation can be achieved by heating the fatty acid and the amine, often in the presence of a catalyst to improve reaction rates and yield. arpnjournals.org For instance, the reaction of fatty acids with monoethanolamine or diethanolamine (B148213) can be catalyzed by various substances, including alkaline catalysts, to produce the corresponding amides. google.commdpi.com The by-product of this reaction when starting with a fatty acid is water, which is considered an advantage over methods that produce methanol. arpnjournals.org

The reaction conditions, such as temperature and the molar ratio of reactants, are crucial for optimizing the yield of the desired N-acyl alkanolamide. arpnjournals.orgarpnjournals.org For example, the synthesis of fatty acid diethanolamides has been achieved by reacting triglycerides with diethanolamine at elevated temperatures. mdpi.com Microwave irradiation has also been employed as a non-catalytic method to drive the amidation of fatty acids with monoethanolamine, demonstrating a rapid and efficient alternative to conventional heating. rasayanjournal.co.in

A study on the reaction of oleic acid with a mixture of ethanolamines in the presence of a cation-exchange resin catalyst found that N-acylation of mono- and diethanolamines is more intensive than the esterification of the hydroxyl groups. lp.edu.uaresearchgate.net This indicates a preference for amide bond formation under these conditions.

Utilization of Condensation Reagents in Oleamide (B13806) Analog Synthesis (e.g., HBTU, EDCI)

To facilitate amide bond formation under milder conditions, condensation or coupling reagents are widely used in organic synthesis. Reagents such as N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are effective in activating the carboxylic acid group of oleic acid, making it more susceptible to nucleophilic attack by the amine. researchgate.net

These reagents are commonly employed in peptide synthesis but are equally applicable to the formation of other amide bonds. researchgate.net The process generally involves the in-situ formation of an active ester of the carboxylic acid, which then readily reacts with the amine to form the amide. The use of such reagents avoids the need for high temperatures, which can sometimes lead to side reactions.

Table 1: Common Condensation Reagents in Amide Synthesis

| Reagent | Full Name | General Application |

| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Peptide coupling and general amide bond formation. researchgate.net |

| EDCI | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Widely used carbodiimide (B86325) for amide and ester synthesis. researchgate.net |

Approaches for N-Alkylation of Fatty Amide Precursors

An alternative synthetic strategy involves the N-alkylation of a pre-formed fatty amide. rsc.org This method is a significant transformation in organic synthesis for converting primary or secondary amides into tertiary amides. derpharmachemica.com For the synthesis of this compound, this would theoretically involve starting with N-(2-hydroxyethyl)oleamide and then introducing a methyl group onto the nitrogen atom.

N-alkylation of amides typically requires the use of a base to deprotonate the amide nitrogen, creating an amidate anion which then acts as a nucleophile. derpharmachemica.com Strong bases are often necessary to achieve this deprotonation. The choice of solvent and alkylating agent are also critical factors for the success of the reaction. derpharmachemica.com Microwave-assisted, solvent-free phase-transfer catalytic conditions have been shown to be a rapid and effective method for the N-alkylation of various amides and lactams. mdpi.com

Exploration of Potential Biosynthetic Pathways for N-methylated Fatty Acid Ethanolamides

While the chemical synthesis of this compound is well-defined, its natural occurrence and potential biosynthetic pathways are less understood. However, by examining the biosynthesis of related fatty acid amides, particularly N-acylethanolamines (NAEs), we can infer potential enzymatic routes. nih.govnih.gov

Enzymatic Formation in Biological Systems (general principles from fatty acid amides)

The biosynthesis of NAEs in biological systems is a regulated process. nih.gov The classic pathway involves two main enzymatic steps: the formation of N-acyl-phosphatidylethanolamine (NAPE) via an N-acyltransferase, followed by the release of the NAE from NAPE by a specific phospholipase D, known as NAPE-PLD. nih.gov However, research has revealed the existence of alternative, NAPE-PLD-independent pathways for NAE formation. nih.gov

One such pathway involves the deacylation of NAPE to form glycerophospho-N-acylethanolamines (GP-NAEs), which are then converted to NAEs. wikipedia.org Another proposed mechanism for the formation of some fatty acid amides, like oleamide, involves the direct amidation of the corresponding fatty acid. nih.gov For example, oleamide can be generated from oleoyl-coenzyme A and ammonia (B1221849) in a reaction catalyzed by cytochrome c. nih.gov

The biosynthesis of N-acyl amino acids, another class of fatty acid amides, can occur through the nucleophilic attack of an amino acid's α-amino group on an activated fatty acid carboxyl group, often an acyl-CoA thioester. frontiersin.org While specific enzymes for the N-methylation of fatty acid ethanolamides have not been extensively characterized, the existence of methyltransferases in biological systems suggests a plausible mechanism for the methylation of a precursor like N-(2-hydroxyethyl)oleamide.

In Vitro Enzymatic Synthesis Models

The enzymatic synthesis of fatty acid amides has been demonstrated in vitro, providing models for potential biological processes. Lipases, for example, have been used to catalyze the amidation of fatty acids. rasayanjournal.co.in Novozym 435, a commercially available lipase, has been shown to be effective in synthesizing oleamide. rasayanjournal.co.in

These in vitro models allow for the study of reaction parameters and enzyme specificity. For instance, the synthesis of fatty acid methyl esters has been achieved enzymatically through the carboxyl group alkylation of fatty acids in a cell-free system from Mycobacterium. nih.gov Such systems could potentially be adapted to explore the enzymatic N-methylation of N-acylethanolamides.

Molecular Mechanisms of Action and Biological Targets of N Methyl N 2 Hydroxyethyl Oleamide

Investigation of Receptor Interactions and Modulation

The structural similarity of N-methyl-N-(2-hydroxyethyl)oleamide to oleamide (B13806) and OEA suggests it may interact with a similar suite of receptor systems. These include serotonergic, cannabinoid, and metabolic receptors, which are crucial in regulating a wide array of physiological processes.

Oleamide is known to modulate several serotonin (B10506) (5-HT) receptors, suggesting a potential area of activity for this compound. wikipedia.org Oleamide has been shown to potentiate responses at 5-HT2A and 5-HT2C receptors and act as an antagonist at 5-HT7 receptors. wikipedia.orgdoi.org This modulation does not typically alter the receptor's affinity for serotonin (EC50) but rather enhances the efficacy of the receptor's response. wikipedia.org The interaction is believed to occur at an allosteric site, a location on the receptor distinct from the primary (orthosteric) binding site for serotonin. doi.org

Research into oleamide analogs has led to the development of novel positive allosteric modulators (PAMs) for serotonin receptors. nih.govcapes.gov.bracs.orgwikipedia.org PAMs are substances that bind to an allosteric site on a receptor to increase the response to an agonist. A fragment-based drug design approach has successfully produced oleamide analogues that are either selective PAMs for the 5-HT2C receptor or dual PAMs for both 5-HT2C and 5-HT2A receptors. nih.govcapes.gov.bracs.org

The structural requirements for this activity are highly specific. Studies on oleamide have highlighted the importance of the Δ9-cis double bond and the primary amide group for potentiation of the 5-HT2A receptor response. wikipedia.org Modifications to the amide group, such as creating secondary or tertiary amides, are tolerated but follow a defined relationship requiring small substituents. wikipedia.org This suggests that the activity of this compound as a PAM would be influenced by its tertiary amide structure.

Table 1: Inferred Serotonin Receptor Interactions

| Receptor Subtype | Inferred Action | Basis of Inference | Reference |

|---|---|---|---|

| 5-HT2A | Positive Allosteric Modulation | Activity of oleamide and its synthetic analogs | wikipedia.orgnih.gov |

| 5-HT2C | Positive Allosteric Modulation | Activity of oleamide and its synthetic analogs | wikipedia.orgnih.gov |

| 5-HT7 | Antagonism / Negative Allosteric Modulation | Activity of oleamide | doi.org |

Oleamide is recognized as a selective endogenous agonist for the CB1 cannabinoid receptor, although its classification as a true endocannabinoid is debated due to its actions on other receptor systems. acs.orgnih.govgenome.jp It competitively inhibits the binding of other cannabinoid agonists to rat brain membranes and demonstrates full agonist activity at the CB1 receptor. acs.orggenome.jp The affinity of oleamide for the CB1 receptor is in the low micromolar range. acs.org Given the structural similarity, it is plausible that this compound could also exhibit activity at the CB1 receptor, though its efficacy and affinity would likely differ due to the modified amide headgroup.

Table 2: Inferred CB1 Receptor Interaction Profile

| Parameter | Finding for Oleamide | Reference |

|---|---|---|

| Receptor Target | Cannabinoid Receptor 1 (CB1) | acs.orgnih.gov |

| Action | Full Agonist | acs.orggenome.jp |

| Binding Affinity (Ki) | ~1.14 µM (vs. [3H]CP55,940) | acs.org |

N-oleoylethanolamide (OEA) is a high-affinity endogenous ligand for the nuclear receptor PPAR-α. nih.govnih.gov This interaction is central to OEA's role in regulating lipid metabolism, energy balance, and inflammation. researchgate.netnih.gov Activation of PPAR-α by OEA initiates the transcription of genes involved in fatty acid oxidation and lipolysis. nih.govresearchgate.net The physiological effects of OEA, such as satiety and reduced body weight gain, have been shown to be strictly dependent on the presence of functional PPAR-α. nih.govnih.gov As this compound shares the oleoyl (B10858665) fatty acid chain with OEA, it is a strong candidate for interacting with and potentially activating PPAR-α.

Beyond PPAR-α, OEA has been identified as an endogenous ligand for the G-protein coupled receptor 119 (GPR119), which was previously an orphan receptor. nih.govnih.govnih.gov GPR119 is highly expressed in pancreatic beta-cells and intestinal L-cells, where its activation leads to the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis. nih.govhmdb.ca OEA is considered one of the more potent natural ligands for GPR119. nih.gov This interaction suggests another potential molecular target for this compound, mediating effects related to metabolic regulation.

Table 3: Inferred Metabolic Receptor Targets

| Receptor | Inferred Action | Basis of Inference | Reference |

|---|---|---|---|

| PPAR-α | Agonist / Activation | Activity of Oleoylethanolamide (OEA) | nih.govnih.govresearchgate.net |

| GPR119 | Ligand / Agonist | Activity of Oleoylethanolamide (OEA) | nih.govnih.govnih.gov |

Serotonin Receptor System Modulation (inferred from oleamide and its analogs)

Enzymatic Hydrolysis and Metabolic Stability

The biological activity of lipid signaling molecules is terminated by enzymatic hydrolysis. The metabolic stability of this compound can be inferred from the degradation pathways of oleamide and OEA, and from studies on hydrolysis-resistant analogs.

Oleamide, a primary amide, is rapidly metabolized to oleic acid and ammonia (B1221849) by the enzyme fatty acid amide hydrolase (FAAH). wikipedia.orgnih.govnih.govnih.gov This enzyme is a key regulator of many fatty acid amides, including the endocannabinoid anandamide (B1667382). nih.govnih.gov

OEA, a secondary amide (an N-acylethanolamine), is degraded by two primary enzymes: FAAH and N-acylethanolamine-hydrolyzing acid amidase (NAAA). doi.orgnih.govnih.gov NAAA is a lysosomal cysteine hydrolase with an optimal pH in the acidic range (~4.5-5), while FAAH is a serine hydrolase that operates in more basic conditions. acs.orgwikipedia.orgnih.gov

The structure of this compound, specifically its tertiary amide, is predicted to confer significant resistance to hydrolysis by these enzymes. Research aimed at creating more stable OEA analogs for therapeutic use has shown that modifications to the amide group can dramatically reduce the rate of enzymatic breakdown. doi.orgnih.gov For instance, the analog (Z)-(R)-9-octadecenamide,N-(2-hydroxyethyl,1-methyl), which is structurally very similar to the title compound, was designed to be resistant to enzymatic hydrolysis and showed a much longer duration of action in vivo compared to OEA. doi.orgnih.gov This increased metabolic stability is a critical factor, as it suggests that this compound would have a more sustained presence and prolonged activity at its molecular targets compared to its primary and secondary amide counterparts.

Resistance to Fatty Acid Amide Hydrolase (FAAH) Degradation Due to N-Methylation (inferred from arachidonamide (B1662688) analogs)

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of a class of bioactive fatty acid amides, including the endocannabinoid anandamide (AEA) and the sleep-inducing lipid oleamide. researchgate.netnih.gov The enzymatic action of FAAH involves the hydrolysis of the amide bond, which terminates the signaling activity of these molecules. nih.gov

A key strategy to enhance the therapeutic potential of FAAH substrates is to increase their metabolic stability. N-methylation, the addition of a methyl group to the nitrogen of the amide, has been explored as a chemical modification to protect against FAAH-mediated degradation. For instance, studies on arachidonamide analogs, the parent structure of anandamide, have demonstrated that N-methylation confers significant resistance to FAAH hydrolysis. researchgate.net This resistance is attributed to the steric hindrance imposed by the methyl group, which likely prevents the optimal positioning of the substrate within the active site of the FAAH enzyme.

Therefore, it is inferred that this compound would exhibit greater resistance to FAAH degradation compared to its non-methylated counterpart, oleamide. This increased metabolic stability would be expected to prolong its half-life in biological systems, potentially leading to more sustained and potent biological effects.

Interaction with N-Acylethanolamine Acid Amidase (NAAA) (inferred from PEA catabolism)

N-acylethanolamine acid amidase (NAAA) is another important hydrolase involved in the catabolism of N-acylethanolamines, with a preference for saturated and monounsaturated fatty acid ethanolamides like palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA). researchgate.netresearchgate.netwikipedia.org NAAA operates optimally at an acidic pH and is typically found in lysosomes. wikipedia.orgunipr.it

The substrate specificity of NAAA is a critical factor in determining its interaction with various NAEs. While FAAH and NAAA share some substrates, their preferences differ. NAAA shows a higher catalytic efficiency for PEA compared to other NAEs. researchgate.netuniprot.org Mechanistic studies have revealed that the binding pocket of NAAA accommodates the acyl chain of the substrate, while the ethanolamine (B43304) headgroup is also crucial for recognition and hydrolysis. acs.org

Considering the structural requirements of the NAAA active site, the presence of an N-methyl group in this compound would likely hinder its ability to serve as a substrate for NAAA. The additional bulk of the methyl group on the nitrogen atom could create steric clashes within the enzyme's active site, impeding proper binding and subsequent hydrolysis. This inference is supported by the understanding that enzymatic reactions are highly dependent on the precise fit between the substrate and the enzyme.

Modulation of Other Lipid-Metabolizing Enzymes (e.g., lipases, inferred from oleamide)

Beyond the specific hydrolases FAAH and NAAA, other lipid-metabolizing enzymes, such as lipases, play a role in the broader network of lipid signaling. Lipases are enzymes that catalyze the hydrolysis of fats (lipids). youtube.com Oleamide itself has been shown to interact with the endocannabinoid system, in part by inhibiting the FAAH-mediated hydrolysis of anandamide, thus potentiating its effects. nih.gov This suggests a potential for oleamide and its derivatives to influence the activity of other enzymes involved in lipid metabolism.

| Enzyme | Predicted Interaction with this compound | Rationale (Inferred from) |

| Fatty Acid Amide Hydrolase (FAAH) | Resistance to degradation | N-methylation in arachidonamide analogs confers resistance to FAAH. researchgate.net |

| N-Acylethanolamine Acid Amidase (NAAA) | Likely poor substrate | Steric hindrance from the N-methyl group may prevent binding to the active site, based on PEA catabolism. acs.org |

| Other Lipases | Potential for modulation | Structural similarity to oleamide, which can influence lipid-metabolizing enzymes. nih.gov |

Cellular Signaling Pathway Modulation

The biological effects of lipid signaling molecules are mediated through their interaction with and modulation of various intracellular signaling pathways. Based on the known activities of oleamide, this compound is inferred to modulate key signaling cascades involved in inflammation and cellular stress responses.

Inhibition of Nuclear Factor-Kappa B (NF-κB) Activation (inferred from oleamide)

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that plays a central role in regulating the inflammatory response, immune function, and cell survival. mdpi.com The activation of NF-κB is a key step in the expression of many pro-inflammatory genes.

Studies have demonstrated that oleamide can suppress the activation of NF-κB in various cell types. researchgate.netnih.gov For instance, in microglial cells stimulated with lipopolysaccharide (LPS), oleamide has been shown to block the activation of NF-κB. nih.gov This inhibitory effect is thought to be mediated through the prevention of the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. Anandamide has also been shown to inhibit NF-κB activation through a cannabinoid receptor-independent pathway by directly inhibiting the IκB kinase (IKK) complex. capes.gov.br Given the structural relationship, it is plausible that this compound would also possess the ability to inhibit NF-κB activation, potentially contributing to anti-inflammatory effects.

Suppression of Mitogen-Activated Protein Kinase (MAPK) Pathways (inferred from oleamide)

The mitogen-activated protein kinase (MAPK) pathways are a set of highly conserved signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The main MAPK families include extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. nih.govnih.gov

Research has indicated that oleamide can modulate MAPK signaling. In RAW264.7 murine macrophages, oleamide has been found to suppress the phosphorylation of ERK1/2 and JNK in response to LPS stimulation. nih.gov The activation of JNK and p38 pathways is often associated with cellular stress and apoptosis, while the ERK pathway is more commonly linked to cell survival and proliferation. nih.gov The ability to suppress the activation of these stress-activated kinases suggests a potential mechanism by which this compound could exert protective effects against cellular stress and inflammation.

Influence on Pro-inflammatory Gene Expression (inferred from oleamide on iNOS, COX-2)

The activation of transcription factors like NF-κB and MAPK pathways ultimately leads to changes in gene expression. A key outcome of inflammatory signaling is the upregulation of genes encoding pro-inflammatory enzymes and cytokines.

Oleamide has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that are hallmarks of inflammation. nih.govnih.gov The expression of both iNOS and COX-2 is often co-regulated during an inflammatory response. researchgate.net In LPS-stimulated BV2 microglia, oleamide was found to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), the products of iNOS and COX-2 activity, respectively, by downregulating the expression of these enzymes at the protein level. nih.gov This effect on pro-inflammatory gene expression is a direct consequence of the inhibition of upstream signaling pathways like NF-κB and MAPK. Therefore, it is highly probable that this compound, by virtue of its inferred inhibitory effects on these signaling cascades, would also suppress the expression of pro-inflammatory genes such as iNOS and COX-2.

| Signaling Pathway/Target | Inferred Effect of this compound | Basis of Inference (from Oleamide) |

| NF-κB Activation | Inhibition | Oleamide blocks NF-κB activation in microglial cells. nih.gov |

| MAPK Pathways (ERK, JNK) | Suppression of phosphorylation | Oleamide suppresses LPS-induced phosphorylation of ERK1/2 and JNK in macrophages. nih.gov |

| Pro-inflammatory Gene Expression (iNOS, COX-2) | Inhibition | Oleamide inhibits the expression of iNOS and COX-2 in response to inflammatory stimuli. nih.govnih.gov |

Effects on Intercellular Communication

Intercellular communication is a fundamental process for the coordination of cellular activities in tissues and organs. One of the primary ways cells communicate directly is through gap junctions. The modulation of this form of communication by lipid signaling molecules is an area of significant research.

The ability of this compound to modulate gap junction-mediated intercellular communication can be inferred from studies on a series of N-substituted oleic acid amides. Research indicates that the primary amide, oleamide, is a potent inhibitor of gap junction communication. nih.gov The structural requirements for this inhibition have been systematically investigated, providing insights into how this compound might interact with these cellular structures.

A pivotal study on rat glial cells demonstrated that while the primary amide of oleic acid (oleamide) is a highly effective inhibitor of gap junction-mediated dye transfer, a range of secondary and tertiary amides also exhibit potent inhibitory activity. nih.gov This suggests that the hydrogen bond donating capability of the primary amide is not an absolute requirement for the inhibition of gap junction communication.

The research highlights several key structural features that determine the efficacy of oleic acid amides as gap junction inhibitors:

A Polarized Carbonyl Group: The presence of a terminal carbonyl group capable of acting as a hydrogen bond acceptor is crucial for activity. nih.govnih.gov

Optimal Chain Length: An acyl chain length of 16-18 carbon atoms is considered optimal for inhibitory action. nih.govnih.gov

Cis-Unsaturation at Δ⁹: A cis-double bond at the ninth position of the fatty acid chain is a critical determinant of potency. nih.govnih.gov

Hydrophobic Terminus: A hydrophobic methyl end of the molecule is also required for effective inhibition. nih.govnih.gov

This compound possesses these core structural features. Furthermore, the study of various N-substituted oleic acid amides revealed a trend where smaller secondary or tertiary amide substituents were favored for potent inhibition. nih.gov Specifically, the inhibitory potency was observed to follow the general trend of R = NH₂ ≥ MeNH > Et₂N > c-(CH₂)₄N > PhNH. nih.gov The comparable potency of N-methyl and N,N-dimethyl amides underscores that small substituents on the amide nitrogen are well-tolerated and can even lead to potent activity. nih.gov

Given that this compound is a tertiary amide with relatively small substituents (a methyl group and a 2-hydroxyethyl group), it is plausible to infer that it would act as an inhibitor of gap junction communication. The mechanism of this inhibition by oleamide and its analogs is thought to involve either perturbations in the bulk membrane fluidity that affect the conformation of gap junction proteins or a direct interaction with the gap junction proteins themselves. nih.gov

The following table summarizes the findings on the structural requirements for the inhibition of gap junction communication by N-substituted oleic acid amides, from which the activity of this compound is inferred.

Table 1: Inferred Modulation of Gap Junction Communication by this compound Based on Studies of N-Substituted Oleic Acid Amides

| Structural Feature | Requirement for Inhibition | Presence in this compound | Inferred Effect on Gap Junction Communication |

| Amide Substitution | Tertiary amides with small substituents can be potent inhibitors. nih.gov | Yes (N-methyl, N-2-hydroxyethyl) | Potent Inhibition |

| Polarized Carbonyl Group | Required (hydrogen bond acceptor). nih.govnih.gov | Yes | Inhibition |

| Acyl Chain Length | 16-18 carbons optimal. nih.govnih.gov | Yes (18 carbons) | Inhibition |

| Unsaturation | Δ⁹ cis double bond required. nih.govnih.gov | Yes | Inhibition |

| Terminus | Hydrophobic methyl terminus. nih.govnih.gov | Yes | Inhibition |

Biological Activities and Research Applications of N Methyl N 2 Hydroxyethyl Oleamide

Neurobiological Research

Potential Role in Sleep Regulation and Arousal (inferred from oleamide)

N-methyl-N-(2-hydroxyethyl)oleamide, due to its structural relation to oleamide (B13806), may play a role in the regulation of sleep and arousal. Oleamide is recognized as an endogenous sleep-inducing lipid that was first isolated from the cerebrospinal fluid of sleep-deprived cats. nih.govscience.gov Its concentration in the cerebrospinal fluid has been observed to increase during sleep deprivation, and its administration to animals has been shown to induce sleep. nih.govbionity.com

The hypnotic effects of oleamide are thought to be mediated through its interaction with multiple neurotransmitter systems. bionity.comresearchgate.net Research indicates that oleamide's sleep-inducing actions are at least partially dependent on cannabinergic pathways. nih.govresearchgate.net The administration of a cannabinoid receptor antagonist has been shown to block the hypnotic effects of oleamide. nih.govresearchgate.net This suggests that this compound might also influence sleep and arousal by modulating the endocannabinoid system. Furthermore, oleamide has been found to act synergistically with other hypnotics, like triazolam, to reduce the time it takes to fall asleep. nih.gov

Effects on Neuroinflammation in Microglial Cells (inferred from oleamide)

Given its structural similarity to oleamide, this compound may possess anti-neuroinflammatory properties. Microglia, the primary immune cells of the central nervous system, are key players in neuroinflammation. nih.govyoutube.comyoutube.com Studies on oleamide have demonstrated its ability to suppress inflammatory responses in microglial cells. nih.govnih.gov

In preclinical studies using BV2 murine microglial cells, oleamide has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2, which are induced by lipopolysaccharide (LPS), a potent inflammatory agent. nih.gov This inhibition is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov The mechanism behind this anti-inflammatory effect involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression. nih.govresearchgate.net Oleamide has also been found to reduce the accumulation of reactive oxygen species (ROS) in microglia. nih.govresearchgate.net The anti-inflammatory effects of oleamide in microglia appear to be mediated, at least in part, through the CB2 cannabinoid receptor. nih.gov

Recent research also suggests that oleamide can enhance the phagocytic activity of microglia, which is the process of engulfing cellular debris and pathogens, and can suppress inflammation following the deposition of amyloid-β, a key component of Alzheimer's disease plaques. nih.govfigshare.com Another related compound, oleoylethanolamide (OEA), has been shown to modulate neuroinflammation and microgliosis in a mouse model of neuronal degeneration. nih.gov

Modulatory Effects on Neurotransmitter Systems (inferred from oleamide)

This compound is likely to interact with various neurotransmitter systems, a characteristic that is well-documented for oleamide. science.govbionity.com The pleiotropic actions of oleamide involve the modulation of several key receptor systems in the brain, including the serotonergic, GABAergic, and cannabinoid systems. nih.govresearchgate.net

Serotonin (B10506) Receptors: Oleamide has been shown to allosterically modulate serotonin receptors. nih.govresearchgate.net It can enhance the currents gated by 5-HT2a and 5-HT2c receptors. nih.govmdpi.com Furthermore, it has been reported to act as a negative allosteric modulator of the 5-HT7 receptor. nih.govmdpi.com

GABA Receptors: The compound also potentiates the function of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the brain. nih.govnih.govnih.govnih.gov This potentiation of GABAergic neurotransmission contributes to its sedative and hypnotic effects. researchgate.net The cis-isomer of oleamide, in particular, has been shown to enhance GABA-A currents. nih.govnih.gov

Cannabinoid Receptors: The relationship between oleamide and cannabinoid receptors has been a subject of extensive research. bionity.comnih.gov While some studies suggest a direct interaction with the CB1 receptor, others propose an indirect mechanism where oleamide elevates the levels of endogenous cannabinoids by competing for the same metabolic enzyme, fatty acid amide hydrolase (FAAH). nih.govresearchgate.netnih.gov Regardless of the precise mechanism, the involvement of the cannabinoid system is evident from findings that a CB1 receptor antagonist can block some of oleamide's behavioral effects, such as analgesia. nih.govresearchgate.net

The following table summarizes the observed effects of oleamide on various neurotransmitter systems, which may be indicative of the potential actions of this compound.

| Neurotransmitter System | Specific Receptor/Target | Observed Effect of Oleamide |

| Serotonergic | 5-HT1A, 5-HT2A/2C, 5-HT7 | Allosteric modulation. nih.govresearchgate.netmdpi.com |

| 5-HT2A/2C | Potentiation of serotonin-gated currents. nih.govmdpi.com | |

| 5-HT7 | Negative allosteric modulator. nih.govmdpi.com | |

| GABAergic | GABA-A | Potentiation of GABA-gated currents. nih.govnih.govnih.govnih.gov |

| Cannabinoid | CB1 | Disputed direct agonist activity; may elevate endocannabinoids by inhibiting FAAH. nih.govresearchgate.netnih.gov |

| FAAH (Fatty Acid Amide Hydrolase) | Inhibition, leading to increased levels of endocannabinoids. nih.govresearchgate.net | |

| Dopaminergic | D2 | Antagonism by a D2 receptor antagonist blocks oleamide's locomotor and analgesic effects. nih.govresearchgate.net |

Immunological and Anti-inflammatory Research

Regulation of Immune Cell Phenotype and Function (inferred from oleamide on macrophages and microglia)

Based on the immunomodulatory properties of oleamide, it is plausible that this compound can regulate the phenotype and function of immune cells, particularly macrophages and microglia. Macrophages are versatile immune cells that can adopt different functional phenotypes, broadly classified as pro-inflammatory (M1) and anti-inflammatory (M2). nih.govfrontiersin.org

Research on primary human monocyte-derived macrophages has shown that oleamide can promote the polarization of naïve macrophages (M0) towards the M1 phenotype. nih.govfrontiersin.orgnih.gov This is characterized by the upregulation of M1-associated genes such as IL-1β, iNOS, and CXCL10, and the downregulation of M2-associated genes like Arg-1 and CD206. frontiersin.orgnih.gov This M1-polarizing effect is associated with the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the production of the pro-inflammatory cytokine IL-1β. nih.govfrontiersin.org

In contrast, other studies on microglial cells have highlighted the anti-inflammatory potential of oleamide. As mentioned previously, oleamide can suppress the production of pro-inflammatory molecules in LPS-stimulated microglia. nih.govresearchgate.net Furthermore, the related compound oleoylethanolamide (OEA) has been found to shift the microglial phenotype towards an anti-inflammatory state in a mouse model of neurodegeneration. nih.gov Similarly, oleic acid, the precursor of oleamide, has been shown to promote the polarization of microglia towards the M2 phenotype. These findings suggest that the influence of oleamide and its derivatives on immune cell polarization may be context-dependent, varying with the cell type and the specific inflammatory environment.

Attenuation of Inflammatory Responses in Preclinical Models (inferred from oleamide)

Given the anti-inflammatory effects of oleamide observed in cell-based assays, it is likely that this compound could also attenuate inflammatory responses in preclinical models. Oleamide has demonstrated significant anti-inflammatory activity in animal models of inflammation.

In a carrageenan-induced rat model of paw edema, a classic model of acute inflammation, the administration of oleamide was shown to suppress paw swelling. nih.gov This in vivo anti-inflammatory effect is consistent with the in vitro findings that oleamide inhibits the production of key inflammatory mediators. The mechanism underlying this effect involves the suppression of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov

The following table details the findings from a preclinical study on the anti-inflammatory effects of oleamide.

| Preclinical Model | Key Inflammatory Markers | Observed Effect of Oleamide |

| Carrageenan-induced rat paw edema | Paw swelling | Significant inhibition of paw edema. nih.gov |

| LPS-induced RAW264.7 murine macrophages | Nitrite production (indicator of NO) | Significant suppression. nih.gov |

| Prostaglandin E2 (PGE2) secretion | Significant suppression. nih.gov | |

| iNOS and COX-2 expression | Inhibition of mRNA and protein expression. nih.gov | |

| Inflammatory cytokine production (e.g., TNF-α) | Inhibition of production. nih.gov | |

| NF-κB and MAPK phosphorylation | Suppression. nih.gov |

Anti-Fibrotic Potential (inferred from oleoylethanolamide in hepatic fibrosis models)

The potential of this compound as an anti-fibrotic agent can be extrapolated from compelling research on oleoylethanolamide (OEA) in the context of liver fibrosis. Studies have demonstrated that OEA significantly mitigates the progression of liver fibrosis in animal models. nih.govnih.gov The primary mechanism for this anti-fibrotic action is the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that plays a crucial role in lipid metabolism and inflammation. nih.gov

OEA's therapeutic effect is largely attributed to its ability to inhibit the activation of hepatic stellate cells (HSCs). nih.govnih.gov In response to liver injury, HSCs transform into myofibroblast-like cells, which are the primary source of extracellular matrix proteins that accumulate and lead to fibrosis. OEA has been shown to block this activation process. nih.gov In vitro studies have further elucidated that OEA suppresses the transforming growth factor β1 (TGF-β1) signaling pathway, a key driver of fibrosis, by inhibiting the phosphorylation of Smad2/3, thereby reducing the expression of α-smooth muscle actin (α-SMA) and preventing the transformation of HSCs into myofibroblasts. nih.gov

Research using mouse models of liver fibrosis induced by either a methionine choline-deficient (MCD) diet or thioacetamide (B46855) (TAA) treatment showed that OEA administration significantly attenuated the fibrotic process. nih.govnih.gov This was evidenced by reduced collagen deposition and lower expression of fibrosis markers. nih.gov Notably, these beneficial effects were absent in PPAR-α knockout mice, confirming the central role of this receptor in mediating OEA's anti-fibrotic activities. nih.gov

Table 1: Summary of Oleoylethanolamide's Anti-Fibrotic Effects

| Finding | Mechanism/Observation | Model System | Reference |

|---|---|---|---|

| Attenuation of Liver Fibrosis | Inhibition of hepatic stellate cell (HSC) activation. | Methionine choline-deficient (MCD) diet and thioacetamide (TAA) induced mouse models. | nih.govnih.gov |

| Inhibition of HSC Activation | Suppression of TGF-β1-stimulated Smad2/3 phosphorylation and α-SMA expression. | In vitro (cultured HSCs). | nih.gov |

| Receptor Dependence | The anti-fibrotic effects are mediated by PPAR-α activation. | PPAR-α knockout mice. | nih.gov |

| Reduction of Inflammatory and Remodeling Markers | Downregulated expression of ICAM, VCAM, TIMP1, MMP2, and MMP9. | Hepatic tissue from mouse models. | nih.gov |

Cardiovascular System Research

Vasorelaxant Properties and Underlying Mechanisms (inferred from oleamide)

The cardiovascular effects of this compound are inferred from its structural analog, oleamide. Oleamide is recognized as a potent vasorelaxant, capable of inducing dilation in blood vessels, particularly in rat mesenteric resistance arteries. nih.govnih.govresearchgate.net This property is significant for its potential implications in regulating blood pressure and cardiovascular function.

The mechanisms underlying oleamide-induced vasorelaxation are multifaceted. Research indicates that the effect is partly dependent on an intact endothelium and involves several signaling pathways. nih.govnih.govresearchgate.net One key pathway involves cannabinoid receptors. Studies have shown that the vasorelaxant response to oleamide is attenuated by antagonists of the cannabinoid CB1 receptor, but not the CB2 receptor, indicating a role for CB1 receptors located on the endothelium. nih.govresearchgate.net

Another important mechanism is the activation of the transient receptor potential vanilloid type 1 (TRPV1) channels. nih.gov Antagonists for TRPV1 have been shown to reduce the vasorelaxant effects of oleamide. nih.gov Furthermore, the process involves endothelium-derived hyperpolarizing factor (EDHF) mechanisms, as indicated by the sensitivity of the relaxation to inhibitors of calcium-activated potassium (KCa) channels. nih.gov This suggests that oleamide can cause hyperpolarization of vascular smooth muscle cells, leading to reduced calcium influx and subsequent relaxation. nih.gov

Table 2: Mechanisms of Oleamide-Induced Vasorelaxation

| Mechanism | Receptor/Channel Involved | Effect | Reference |

|---|---|---|---|

| Cannabinoid System | Cannabinoid CB1 Receptor | Mediates endothelium-dependent relaxation. | nih.govresearchgate.net |

| Vanilloid System | TRPV1 Channel | Contributes to endothelium-independent relaxation. | nih.gov |

| Endothelium-Derived Hyperpolarizing Factor (EDHF) | Calcium-activated Potassium (KCa) Channels | Induces vascular smooth muscle hyperpolarization. | nih.gov |

Metabolic Regulation Research

Influence on Lipid Metabolism and Energy Balance (inferred from oleoylethanolamide)

Based on extensive research into oleoylethanolamide (OEA), this compound is predicted to be a significant regulator of lipid metabolism and energy balance. OEA, produced primarily in the small intestine, acts as a satiety signal and plays a critical role in controlling food intake and body weight. nih.govbiologyinsights.com

The primary molecular target for OEA's metabolic effects is the PPAR-α receptor. nih.govnih.gov Activation of PPAR-α by OEA initiates a cascade of events that collectively promote a healthier lipid profile and energy homeostasis. It stimulates the uptake of fatty acids in enterocytes and enhances fatty acid catabolism. nih.govnih.gov This is partly achieved by increasing the expression of the fatty acid translocase FAT/CD36 in the intestine. nih.gov

Moreover, OEA has been shown to reduce blood lipid levels and stimulate lipolysis in adipocytes. nih.govnih.gov Clinical and preclinical studies suggest that OEA supplementation can lead to decreased triglyceride levels and an increase in high-density lipoprotein cholesterol (HDL-C). nih.gov By modulating the expression of genes involved in energy homeostasis, OEA helps to regulate feeding behavior and prevent lipid accumulation in tissues like the liver. biologyinsights.comnih.gov

Other Emerging Research Areas

Antimicrobial Activity (inferred from oleamide)

The potential antimicrobial properties of this compound are suggested by studies on oleamide. Oleamide has demonstrated inhibitory activity against a range of human pathogens, including both bacteria and fungi. oup.comresearchgate.net For instance, it has shown activity against Staphylococcus aureus, Klebsiella pneumoniae, and the fungus Aspergillus flavus. researchgate.net

The antimicrobial action of fatty acid amides like oleamide is an area of growing interest, particularly due to the rise of antibiotic-resistant bacterial strains. researchgate.net Research suggests that oleamide can disrupt the cell wall of bacteria, leading to its antifouling activity against biofilm-forming pathogens. Furthermore, oleamide has been identified as a potent algicide, showing strong inhibitory effects against the toxin-producing cyanobacterium Microcystis aeruginosa. oup.comresearchgate.net The antimicrobial activity of fatty acid amide derivatives is often reported to be higher than that of the unmodified fatty acids. oup.com

Table 3: Reported Antimicrobial Activity of Oleamide

| Pathogen | Type | Observed Effect | Reference |

|---|---|---|---|

| Staphylococcus aureus | Bacterium | Antibacterial and anti-biofilm activity. | |

| Klebsiella pneumoniae | Bacterium | Antimicrobial activity. | researchgate.net |

| Aspergillus flavus | Fungus | Antifungal activity. | researchgate.net |

| Microcystis aeruginosa | Cyanobacterium | Algicidal activity, inhibition of toxin production. | oup.comresearchgate.net |

| Candida tropicalis | Yeast | Antimicrobial activity. | oup.com |

Apoptosis Induction in Cell Models (inferred from N-(2-hydroxyethyl)hexadecanamide)

The direct study of apoptosis induction by this compound is not extensively documented in the available scientific literature. However, valuable insights can be inferred from the pro-apoptotic activities of structurally similar fatty acid amides, such as N-(2-hydroxyethyl)hexadecanamide, also known as Palmitoylethanolamide (B50096) (PEA). Research on PEA has provided a detailed understanding of how these molecules can trigger programmed cell death in cancer cell lines, offering a predictive model for the potential mechanisms of this compound.

Inferred Mechanism of Apoptosis

Studies on N-(2-hydroxyethyl)hexadecanamide (PEA), isolated from the endophytic fungus Colletotrichum gloeosporioides, have demonstrated its potential to induce apoptosis in human breast cancer cell lines, specifically MDA-MB-231 and MCF-7. nih.gov The mechanism is multifaceted, involving the modulation of key regulatory proteins and genes that control the cell cycle and the apoptotic cascade.

The pro-apoptotic effect of PEA is initiated through the upregulation of crucial genes involved in cell-cycle arrest and tumor suppression. nih.gov This includes an increase in the expression of the p21 gene, which is a potent cyclin-dependent kinase inhibitor, and the p53 tumor suppressor gene. nih.gov The activation of p53 is a critical event in initiating the apoptotic pathway in response to cellular stress.

Furthermore, the apoptotic pathway induced by PEA involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence points to the upregulation of pro-apoptotic genes such as BAX, CASPASE-8, and FADD. nih.gov BAX plays a key role in the intrinsic pathway by promoting the release of cytochrome c from the mitochondria. The upregulation of FADD and CASPASE-8 is indicative of the activation of the extrinsic pathway. nih.gov Concurrently, PEA has been shown to downregulate the anti-apoptotic gene BCL-2, which normally functions to prevent apoptosis. nih.gov The culmination of these events is the activation of executioner caspases, such as Caspase-3, which leads to the morphological and biochemical hallmarks of apoptosis, including altered nuclear morphology. nih.gov

In-silico molecular docking analyses have further supported these findings by showing that PEA can potentially dock to the active sites of key apoptosis-inducing proteins like BAX, BCL-2, p21, and p53, suggesting a direct interaction that modulates their activity. nih.gov

Research Findings on Related Compounds

The table below summarizes the observed effects of N-(2-hydroxyethyl)hexadecanamide (PEA) on key apoptosis-related genes and proteins in breast cancer cell models, which provides an inferential basis for the potential activity of this compound.

Table 1: Effects of N-(2-hydroxyethyl)hexadecanamide (PEA) on Apoptotic Markers in Breast Cancer Cells. nih.gov

| Target Gene/Protein | Function | Observed Effect of PEA | Pathway Implication |

| p53 | Tumor Suppressor | Upregulation | Activation of Apoptosis |

| p21 | Cell-Cycle Arrest | Upregulation | Halting Cell Proliferation |

| BCL-2 | Anti-Apoptotic | Downregulation | Promotion of Apoptosis |

| BAX | Pro-Apoptotic | Upregulation | Intrinsic Pathway Activation |

| FADD | Adaptor Protein | Upregulation | Extrinsic Pathway Activation |

| CASPASE-8 | Initiator Caspase | Upregulation | Extrinsic Pathway Activation |

| Caspase-3 | Executioner Caspase | Upregulation of active form | Execution of Apoptosis |

These findings collectively suggest that this compound, due to its structural similarity to N-(2-hydroxyethyl)hexadecanamide, may also possess the ability to inhibit cancer cell proliferation and induce apoptosis by targeting fundamental pathways that govern cell death and survival. nih.gov The in vitro studies on PEA show that it not only inhibits the proliferation of cancer cells but also alters their nuclear morphology and reduces their ability to migrate and close a wound in a scratch assay, further highlighting the potent anti-cancer activities that could potentially be shared by its oleamide analogue. nih.gov

Analytical Characterization and Detection Methodologies in Academic Research

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For a compound like N-methyl-N-(2-hydroxyethyl)oleamide, both liquid and gas chromatography are invaluable tools.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Detection in Complex Matrices

UHPLC-MS stands out as a highly sensitive and selective method for the analysis of this compound in intricate samples. This technique combines the high-resolution separation capabilities of UHPLC with the precise mass detection of mass spectrometry. The UHPLC system uses columns with smaller particle sizes, leading to enhanced separation efficiency and speed compared to traditional HPLC.

In the context of detecting this compound, a UHPLC-ESI-MS (Electrospray Ionization-Mass Spectrometry) method can be particularly effective. researchgate.net ESI is a soft ionization technique that allows the molecule to be ionized with minimal fragmentation, which is crucial for determining its molecular weight. For quantitative analysis, selected reaction monitoring (SRM) can be employed, where the mass spectrometer is set to detect a specific precursor ion of this compound and its characteristic fragment ions. nih.gov This approach significantly improves the signal-to-noise ratio and provides high specificity, even in the presence of interfering substances. nih.gov The detection limits for similar compounds using this method can be in the femtomole range, highlighting its exceptional sensitivity. nih.gov

A study focusing on the detection of oleamide (B13806), a related primary fatty amide, demonstrated the utility of UHPLC-MS in identifying it as a leachable from laboratory plastics. nih.gov This underscores the importance of this technique in not only quantifying the target analyte but also in identifying potential sources of contamination. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Amide Analysis

GC-MS is another powerful technique for the analysis of fatty amides like this compound. nih.gov This method is particularly well-suited for volatile and thermally stable compounds. However, due to the relatively low volatility and potential for thermal degradation of long-chain fatty amides, a derivatization step is often necessary. nih.gov

Derivatization, such as trimethylsilylation, converts the amide into a more volatile and thermally stable compound, making it amenable to GC analysis. nih.gov The resulting derivatives can then be separated on a GC column and detected by a mass spectrometer. nih.gov Electron ionization (EI) is a common ionization technique used in GC-MS, which can produce a characteristic fragmentation pattern that serves as a "fingerprint" for the molecule, aiding in its identification. researchgate.net

Research on the analysis of primary fatty acid amides has shown that GC-MS can achieve low detection limits, on the order of picograms. nih.gov Different types of GC columns, such as HP-5MS or BPX70, can be used to achieve baseline separation of various fatty amides, including saturated and unsaturated analogs. nih.govdaneshyari.com

| Parameter | UHPLC-MS | GC-MS |

| Principle | Separation in liquid phase, ionization, mass analysis | Separation in gas phase, ionization, mass analysis |

| Sample Volatility | Not a primary requirement | Requires volatile or derivatized analytes |

| Derivatization | Often not required | Often required for fatty amides nih.gov |

| Sensitivity | High, often in the femtomole range nih.gov | High, can be in the picogram range nih.gov |

| Ionization | Soft (e.g., ESI) researchgate.net | Hard (e.g., EI) researchgate.net |

| Application | Ideal for complex biological matrices nih.gov | Suitable for a range of samples, including packaging materials nih.gov |

Spectroscopic Characterization

Spectroscopy plays a vital role in elucidating the molecular structure of this compound by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed to piece together the structure of this compound.

¹H NMR: This technique provides information about the different types of protons (hydrogen atoms) in the molecule and their chemical environment. For this compound, characteristic signals would be expected for the protons of the methyl group, the methylene (B1212753) groups of the hydroxyethyl (B10761427) moiety, the long aliphatic chain of the oleoyl (B10858665) group, and the vinyl protons of the double bond. researchgate.net The chemical shifts, splitting patterns (multiplicity), and integration of these signals are all used to assign them to specific protons in the structure. magritek.com

¹³C NMR: This technique provides information about the different types of carbon atoms in the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. This includes the carbonyl carbon of the amide, the carbons of the double bond, the carbons of the aliphatic chain, the methyl carbon, and the carbons of the hydroxyethyl group. magritek.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. rjb.ro When a sample of this compound is irradiated with infrared light, specific frequencies of light are absorbed, corresponding to the vibrational frequencies of the chemical bonds within the molecule.

The resulting FT-IR spectrum will display a series of absorption bands, each indicative of a particular functional group. For this compound, key characteristic absorption bands would include:

O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹, indicating the presence of the hydroxyl (-OH) group. researchgate.net

C-H stretch: Sharp bands in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the aliphatic chain. rjb.ro

C=O stretch: A strong, sharp band around 1640 cm⁻¹ corresponding to the carbonyl group of the tertiary amide.

C=C stretch: A weaker band around 1650 cm⁻¹ for the carbon-carbon double bond in the oleoyl chain.

C-N stretch: A band in the region of 1000-1350 cm⁻¹ for the carbon-nitrogen bond of the amide. researchgate.net

| Functional Group | Expected FT-IR Absorption Range (cm⁻¹) |

| O-H (Alcohol) | 3200-3600 (broad) researchgate.net |

| C-H (Alkane) | 2850-3000 rjb.ro |

| C=O (Tertiary Amide) | ~1640 |

| C=C (Alkene) | ~1650 |

| C-N (Amide) | 1000-1350 researchgate.net |

Considerations for Sample Preparation and Contamination Control in Research (inferred from oleamide as a contaminant)

A significant challenge in the analysis of fatty amides, including this compound, is the potential for contamination from common laboratory materials. researchgate.net The related compound, oleamide, is frequently used as a slip agent and lubricant in the manufacturing of plastics, such as polypropylene. wikipedia.org Consequently, it can leach from plastic labware, including pipette tips, centrifuge tubes, and vials, into experimental samples. nih.govsciencedaily.com

This contamination can lead to erroneous results, including false positives and inaccurate quantification. nih.gov Therefore, stringent measures for sample preparation and contamination control are paramount.

Key considerations include:

Use of Glassware: Whenever possible, glass labware should be used instead of plastic to minimize the risk of leaching.

Solvent Blanks: Running solvent blanks through the entire analytical procedure is essential to identify any background contamination. researchgate.net

Pre-washing: If plasticware must be used, pre-washing with the experimental solvent can help to remove surface contaminants.

High-Purity Solvents: Using high-purity, analytical grade solvents is crucial to avoid introducing impurities.

Solid-Phase Extraction (SPE): SPE can be a valuable tool for sample cleanup and concentration. nih.govdaneshyari.com It can help to remove interfering substances and potential contaminants, leading to a cleaner sample for analysis. nih.gov

By being mindful of these potential pitfalls and implementing rigorous quality control measures, researchers can ensure the accuracy and reliability of their analytical data for this compound.

Structure Activity Relationship Sar Studies for N Methyl N 2 Hydroxyethyl Oleamide and Analogs

Influence of N-Methylation on Amide Bioactivity and Receptor Affinity

The introduction of a methyl group to the nitrogen atom of an amide, a process known as N-methylation, can profoundly alter the biological and physicochemical properties of a molecule. acs.orgrsc.org This modification can impact a compound's metabolic stability, membrane permeability, and, critically, its affinity and selectivity for biological receptors. researchgate.netnih.gov

In the context of bioactive amides, N-methylation introduces a conformational constraint. By replacing the amide proton with a methyl group, the potential for hydrogen bonding is removed, and the rotational barrier around the amide bond is altered. This can lock the molecule into a more rigid conformation, which may be more or less favorable for binding to a specific receptor. researchgate.net Studies on various peptides have demonstrated that N-methylation can lead to a significant enhancement in receptor selectivity by reducing the molecule's flexibility. researchgate.net This is because a more rigid analog may fit more precisely into the binding pocket of one receptor subtype over another.

Role of the Oleoyl (B10858665) Chain Length and Unsaturation in Biological Efficacy

The long, unsaturated oleoyl chain is a defining feature of N-methyl-N-(2-hydroxyethyl)oleamide and plays a critical role in its biological efficacy. The length and degree of unsaturation of this fatty acid tail are key determinants of how the molecule interacts with biological membranes and its target proteins.

The presence of the cis-double bond at the C9-C10 position of the oleoyl chain introduces a kink in the hydrocarbon tail. This unsaturation disrupts the packing of the lipid chains, increasing membrane fluidity. Saturated fatty acid amides, in contrast, tend to have a more ordered, gel-like effect on membranes. nih.gov The specific geometry and position of the double bond are often crucial for receptor recognition and biological activity. Analogs with saturated chains (stearoyl amides) or with different degrees or positions of unsaturation would be expected to exhibit altered biological profiles due to these differences in their interactions with membrane environments and target receptors. For example, the polyunsaturated anandamide (B1667382), an endocannabinoid, shows that the specific stereochemistry of its double bonds is critical for high-affinity receptor binding.

Impact of the Hydroxyethyl (B10761427) Moiety on Compound Potency and Selectivity

The N-(2-hydroxyethyl) portion of the molecule, often referred to as the "head group," is a critical determinant of its potency and selectivity. This polar group can engage in specific hydrogen bonding interactions within a receptor's binding site, which are often essential for anchoring the ligand and initiating a biological response.

Modification of this hydroxyethyl moiety can have a dramatic impact on activity. For instance, in studies of anandamide analogs, alterations to the ethanolamine (B43304) head group significantly affected their affinity for cannabinoid receptors and their susceptibility to metabolic degradation. researchgate.net The presence and position of the hydroxyl group are key. Shifting the hydroxyl group, or replacing it with other functional groups (e.g., an ether, a different alcohol, or a non-polar group), would likely alter the hydrogen bonding network with the receptor, thereby affecting binding affinity and efficacy.

Computational Chemistry and Molecular Docking Approaches for Predicting Interactions

In the absence of extensive empirical data, computational chemistry and molecular docking have become invaluable tools for predicting how this compound and its analogs might interact with biological targets. researchgate.netekb.egijcce.ac.ir These in silico methods allow for the visualization and energetic evaluation of the binding of a ligand to a receptor's active site.

Molecular docking simulations can predict the preferred binding pose of the molecule and estimate the strength of the interaction (binding affinity). researchgate.net For this compound, docking studies could elucidate how the oleoyl chain fits into a hydrophobic pocket of a receptor, while the N-methyl and hydroxyethyl groups form specific interactions with key amino acid residues. By systematically modifying the structure of the ligand in the computer model (e.g., changing the chain length, altering the head group), researchers can predict which analogs are most likely to be potent and selective.

Beyond simple docking, more advanced techniques like molecular dynamics simulations can provide insights into the dynamic nature of the ligand-receptor complex over time. mdpi.com These simulations can reveal how the flexibility of both the ligand and the receptor influences binding and can help to rationalize the effects of conformational changes induced by modifications like N-methylation. Computational approaches such as Density Functional Theory (DFT) can be used to calculate the electronic properties of the molecule, such as the molecular electrostatic potential (MEP), which helps to identify regions of the molecule that are likely to engage in electrostatic or hydrogen-bonding interactions. researchgate.netmdpi.com

Future Research Directions and Translational Potential for N Methyl N 2 Hydroxyethyl Oleamide

Elucidation of Endogenous Occurrence and Precise Biosynthetic Pathways

The definitive confirmation of N-methyl-N-(2-hydroxyethyl)oleamide as an endogenous signaling molecule is a foundational step for future research. While its constituent precursors, oleic acid and N-methylethanolamine, are present in biological systems, the enzymatic machinery responsible for its synthesis has not been identified. wikipedia.org Future investigations should focus on:

Tissue and Fluid Screening: Comprehensive lipidomic analyses of various tissues (e.g., brain, adipose tissue, liver, intestine) and biofluids (e.g., plasma, cerebrospinal fluid) are necessary to determine the presence and quantify the levels of this compound.

Identification of Biosynthetic Enzymes: The biosynthesis of other NAEs typically involves the transfer of an acyl group from a phospholipid to ethanolamine (B43304). Research should explore whether a similar pathway, potentially involving a specific N-acylphosphatidylethanolamine N-acyltransferase (NAPE-PLD) or other acyltransferases, can utilize N-methyl-phosphatidylethanolamine as a substrate. Alternatively, a direct condensation of oleoyl-CoA with N-methylethanolamine, catalyzed by an unknown amidase, could be a possible route. nih.gov

Table 1: Potential Precursors for the Biosynthesis of this compound

| Precursor | Biological Relevance |

| Oleic Acid | A highly abundant monounsaturated fatty acid in mammalian tissues. |

| N-methylethanolamine | An intermediate in the biosynthesis of choline. wikipedia.org |

| Oleoyl-CoA | An activated form of oleic acid involved in various metabolic pathways. |

| N-methyl-phosphatidylethanolamine | A potential phospholipid precursor for a NAPE-PLD-like pathway. |

Comprehensive Pharmacological Profiling across Diverse Receptor Systems

A thorough understanding of the molecular targets of this compound is crucial to deciphering its physiological functions. Given its structural similarity to other bioactive NAEs, future pharmacological profiling should include:

Cannabinoid Receptors (CB1 and CB2): As a structural analog of anandamide (B1667382), its affinity and efficacy at CB1 and CB2 receptors should be evaluated.

Peroxisome Proliferator-Activated Receptors (PPARs): OEA is a known agonist of PPARα. nih.gov The ability of this compound to bind to and activate different PPAR isoforms (α, γ, δ) should be investigated.

Transient Receptor Potential (TRP) Channels: Several NAEs are known to modulate the activity of TRP channels, such as TRPV1. mdpi.com Screening for activity at various TRP channels could reveal novel sensory or homeostatic functions.

G-Protein Coupled Receptors (GPCRs): The potential interaction with orphan GPCRs, such as GPR55 or GPR119, which are known to be modulated by lipid signaling molecules, should be explored.

Exploration in Preclinical Disease Models with Focus on Specific Molecular Targets

Based on the pharmacological profile, this compound should be investigated in relevant preclinical models of disease. The therapeutic potential of other NAEs suggests that this compound could be relevant in:

Metabolic Disorders: Given the role of OEA in regulating appetite and fat metabolism, this compound could be explored in models of obesity, type 2 diabetes, and non-alcoholic fatty liver disease. nih.gov

Inflammatory Conditions: The anti-inflammatory properties of NAEs like palmitoylethanolamide (B50096) (PEA) suggest that this compound could be beneficial in models of inflammatory pain, neuroinflammation, and inflammatory bowel disease. nih.gov

Neurological and Psychiatric Disorders: The involvement of the endocannabinoid system in mood, anxiety, and cognition provides a rationale for investigating this compound in models of anxiety, depression, and neurodegenerative diseases. nih.gov

Development of Highly Selective and Potent this compound Analogs

The synthesis and evaluation of analogs of this compound can provide valuable tools for probing its biological functions and could lead to the development of novel therapeutics. prepchem.comprepchem.com Future synthetic efforts should focus on:

Acyl Chain Modifications: Altering the length and degree of saturation of the oleoyl (B10858665) chain can influence potency and selectivity for specific receptors.

Head Group Modifications: Modifications to the N-methyl-N-(2-hydroxyethyl) head group could impact metabolic stability and receptor interactions. For instance, the synthesis of esterified analogs has been reported. prepchem.comprepchem.com

Stereochemical Control: If chiral centers are introduced, the synthesis and evaluation of individual enantiomers will be critical, as stereochemistry often plays a significant role in biological activity.

Table 2: Potential Strategies for Analog Development

| Modification Strategy | Rationale |

| Varying acyl chain length and saturation | To modulate receptor affinity and selectivity. |

| Introducing functional groups on the acyl chain | To explore new binding interactions with target receptors. |

| Modifying the ethanolamine moiety | To alter metabolic stability and pharmacokinetic properties. |

| Esterification of the hydroxyl group | To create prodrugs or modify solubility and distribution. prepchem.comprepchem.com |

Advanced Methodologies for In Vivo Quantification and Distribution Studies

To understand the physiological relevance of this compound, it is essential to develop sensitive and specific methods for its quantification in biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of NAEs. nih.govlipidmaps.org A robust LC-MS/MS method should be developed and validated for the specific and sensitive measurement of this compound in various tissues and fluids. The development of stable isotope-labeled internal standards will be crucial for accurate quantification.

Mass Spectrometry Imaging (MSI): Techniques like MALDI-MSI could be employed to visualize the spatial distribution of this compound within tissue sections, providing insights into its localized synthesis and sites of action.

Pharmacokinetic Studies: Once a reliable analytical method is established, pharmacokinetic studies will be necessary to determine the absorption, distribution, metabolism, and excretion (ADME) profile of exogenously administered this compound.

Table 3: Key Parameters for Analytical Method Development

| Parameter | Description |

| Limit of Quantification (LOQ) | The lowest concentration that can be reliably quantified. |

| Linearity | The range over which the analytical response is proportional to the concentration. |

| Precision and Accuracy | The degree of reproducibility and closeness to the true value. |

| Matrix Effects | The influence of other components in the biological sample on the analytical signal. |

| Recovery | The efficiency of the extraction process. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-methyl-N-(2-hydroxyethyl)oleamide, and what factors influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or amidation reactions. For example, oleic acid chloride can react with N-methyl-N-(2-hydroxyethyl)amine under anhydrous conditions in the presence of a base (e.g., triethylamine) to form the amide bond. Solvent choice (e.g., dichloromethane or tetrahydrofuran) and temperature control (0–25°C) are critical to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Yield optimization requires monitoring reaction progress using TLC or HPLC .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the presence of methyl, hydroxyethyl, and oleoyl groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis.

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–220 nm) or LC-MS for purity assessment.

- FT-IR : To identify functional groups (e.g., amide C=O stretch at ~1650 cm).

Contaminants like unreacted starting materials can be quantified using GC-MS with derivatization .

Advanced Research Questions

Q. How does the hydroxyethyl group in this compound influence its interaction with biological targets compared to other oleamide derivatives?

- Methodological Answer : The hydroxyethyl group enhances hydrogen-bonding capacity, potentially increasing affinity for lipid-binding proteins or membrane receptors. Comparative studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding kinetics between this compound and targets like cannabinoid receptors (CB1/CB2). Computational docking (e.g., AutoDock Vina) with receptor crystal structures (e.g., PDB ID: 5TGZ) may predict binding modes. Contrast with oleamide (no hydroxyethyl group) or N,N-bis(2-hydroxyethyl)oleamide to assess structural specificity .

Q. What strategies can resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies may arise from variations in experimental conditions (e.g., cell lines, solvent carriers). To address this:

- Standardize assay protocols : Use identical cell models (e.g., HEK293-CB1) and solvent controls (e.g., DMSO concentration ≤0.1%).

- Dose-response curves : Establish EC/IC values across multiple replicates.

- Metabolic stability assays : Evaluate degradation in plasma or microsomes to confirm bioactive compound integrity.

Cross-validate findings using orthogonal methods (e.g., cAMP inhibition for cannabinoid receptor activity vs. calcium flux assays) .

Q. How can computational modeling predict the reactivity of this compound in different solvents?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model solvation effects on reactivity. Parameters include:

- Solvent dielectric constant : Polar solvents (e.g., water) stabilize charged intermediates in hydrolysis reactions.

- Hydrogen-bonding propensity : Hydroxyethyl group interactions with protic solvents (e.g., methanol) may slow reaction rates.

Molecular dynamics (MD) simulations (e.g., GROMACS) can simulate aggregation behavior in aqueous environments, relevant for bioavailability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.